Iron(III) nitrate nonahydrate

Description

Contextual Significance in Contemporary Materials Science and Inorganic Chemistry

In modern scientific research, Iron(III) nitrate (B79036) nonahydrate has emerged as a versatile and indispensable compound, particularly within the fields of materials science and inorganic chemistry. Its significance is largely due to its role as a precursor in the synthesis of a wide array of advanced materials.

Materials Science: A primary application of Iron(III) nitrate nonahydrate is in the synthesis of iron oxide nanoparticles. chemimpex.comresearchgate.netidealmedical.co.za These nanoparticles are of significant interest due to their unique magnetic properties and have applications in areas such as drug delivery systems, magnetic resonance imaging (MRI), and catalysis. chemimpex.compubcompare.ai The synthesis process often involves methods like hydrothermal synthesis or co-precipitation, where the iron nitrate salt provides the iron source. researchgate.netscientific.net For instance, researchers have successfully synthesized iron oxide nanoparticles with tunable sizes by varying reaction times in a hydrothermal process using this compound as the iron precursor and triethylamine (B128534) as a precipitant. researchgate.netscientific.net

Furthermore, this compound is a key component in the fabrication of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com MOFs are highly porous materials with vast internal surface areas, making them ideal for gas storage, separation, and catalysis. aus.edunih.gov this compound is frequently used as the metal node source in the solvothermal synthesis of iron-based MOFs like MIL-100(Fe) and MIL-88B. researchgate.netmdpi.com These materials have shown exceptional performance as heterogeneous catalysts in various organic reactions. mdpi.com

Inorganic Chemistry: Within inorganic chemistry, this compound is valued as a powerful oxidizing agent and a catalyst. americanelements.comfishersci.ca It is employed in the oxidation of alcohols to aldehydes and thiols to disulfides, often facilitated by impregnating the iron salt onto a solid support like montmorillonite (B579905) clay to create a reagent known as "Clayfen". testbook.comfishersci.ca

The compound also serves as a catalyst in numerous reactions. It is used to catalyze the synthesis of sodium amide from sodium and ammonia (B1221849) and promotes the creation of polycrystalline boron nitride nanotubes. fishersci.casigmaaldrich.comatomscientific.com Its catalytic activity is also harnessed for the enamination of beta-dicarbonyl compounds and in the degradation of organic dyes under acidic conditions when doped into mesoporous silica (B1680970). idealmedical.co.zafishersci.casigmaaldrich.com

Table 2: Key Research Applications in Materials Science and Inorganic Chemistry

| Field | Application | Example |

|---|---|---|

| Materials Science | Synthesis of Iron Oxide Nanoparticles | Used as an iron precursor in hydrothermal and polyol methods to create superparamagnetic nanoparticles. researchgate.netresearchgate.netchalcogen.ro |

| Fabrication of Metal-Organic Frameworks (MOFs) | Serves as the metal source for synthesizing porous frameworks like MIL-100(Fe) for catalysis. mdpi.com | |

| Synthesis of Doped Materials | Employed to create iron-doped titania nanoparticles and mesoporous silica for catalytic degradation of pollutants. idealmedical.co.zasigmaaldrich.com | |

| Inorganic Chemistry | Catalysis | Acts as a catalyst in the synthesis of sodium amide and polycrystalline boron nitride nanotubes. fishersci.casigmaaldrich.com |

| Oxidizing Agent | Used in the preparation of "Clayfen" for the oxidation of alcohols and thiols. testbook.comfishersci.ca |

Historical Overview of Research Applications

The use of this compound in chemical applications predates its current role in advanced materials science. Historically, it was recognized for its utility in different, more traditional, industrial and laboratory settings.

One of its long-standing applications is in the textile industry as a mordant. atomscientific.com A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. The iron ions from the nitrate salt help to bind the dye to materials like cotton and leather, enhancing the fastness of the color.

In metallurgy and artisanship, solutions of ferric nitrate have been used for etching silver and silver alloys. testbook.comfishersci.caottokemi.com This application leverages the oxidizing nature of the compound to dissolve the metal surface in a controlled manner, allowing for intricate designs to be carved into the metal.

In analytical chemistry, it has been used as a reagent for various tests, including chromatographic analysis. chemicalbook.com Its reaction to form colored complexes with certain ligands allows for the spectrophotometric determination of iron concentrations in various samples.

The compound also has a history as a catalyst in classic inorganic synthesis. A notable example is its use as a catalyst in the reaction between sodium and liquid ammonia to produce sodium amide (NaNH₂), a strong base widely used in organic synthesis. testbook.comfishersci.ca

Research Objectives and Scope of the Academic Review

An academic review focused on this compound typically aims to consolidate and critically evaluate the existing body of research surrounding its synthesis, characterization, and applications. The primary objectives of such a review are multifaceted and serve to guide future research endeavors.

Key Research Objectives:

To Systematize Synthetic Methodologies: A major goal is to document and compare the various methods in which this compound is used as a precursor. This includes detailing the reaction conditions (e.g., temperature, solvents, pH) for the synthesis of nanoparticles, MOFs, and other composites, and analyzing how these conditions affect the final product's morphology, crystallinity, and properties. researchgate.netmdpi.comaus.edu

To Elucidate Reaction Mechanisms: The review seeks to provide a deeper understanding of the chemical transformations involving this compound. This involves exploring its role as an oxidizing agent, a Lewis acid catalyst, and a source of iron ions in hydrolysis and precipitation reactions. testbook.comfishersci.ca

To Evaluate and Compare Catalytic Performance: A critical aspect is the assessment of its efficacy as a catalyst in different chemical reactions. The review would compare its performance against other catalysts, analyze its recyclability and stability, and identify opportunities for enhancing its catalytic efficiency, for instance, through the development of greener synthetic protocols. mdpi.comsigmaaldrich.com

To Identify Emerging Applications: The scope extends to exploring novel and potential future uses. This could include its application in environmental remediation, such as water treatment to remove contaminants, or in the development of new functional materials with tailored properties for electronics or energy storage. chemimpex.compubcompare.ai

The scope of such a review is typically confined to the fundamental chemistry and materials science aspects of the compound. It synthesizes findings from peer-reviewed literature to present a comprehensive overview of the state-of-the-art, identify knowledge gaps, and propose new directions for investigation in the synthesis and application of materials derived from this compound.

Structure

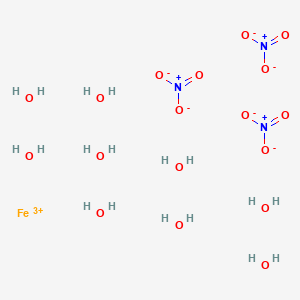

2D Structure

Propriétés

IUPAC Name |

iron(3+);trinitrate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUEWJRBJDHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH18N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-48-4 (Parent), 20074-52-6 (Parent) | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015754 | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale violet to grayish-white solid; Somewhat deliquescent; Soluble in water; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Ferric nitrate nonahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-61-8 | |

| Record name | Ferric nitrate, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) nitrate nonahydrate (1:3:9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, iron(3+) salt, nonahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC NITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMX4UOP3VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

**synthetic Methodologies for Iron Iii Nitrate Nonahydrate Derived Materials**

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials from aqueous solutions or organic solvents, respectively, in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. Iron(III) nitrate (B79036) nonahydrate is a frequently used precursor in these methods due to its ability to hydrolyze and form iron-containing species that subsequently nucleate and grow into well-defined nanostructures.

The hydrothermal synthesis of iron oxide nanoparticles using iron(III) nitrate nonahydrate allows for control over particle size, morphology, and crystalline phase. By adjusting parameters such as reaction time, temperature, and the concentration of precursors, different forms of iron oxide, including hematite (B75146) (α-Fe₂O₃), goethite (α-FeOOH), magnetite (Fe₃O₄), and maghemite (γ-Fe₂O₃), can be selectively synthesized. rsc.orgresearchgate.netceramic-science.com

In a typical hydrothermal process, an aqueous solution of this compound is mixed with a precipitating agent, such as triethylamine (B128534), and heated in an autoclave. rsc.orgresearchgate.net The reaction time significantly influences the resulting nanoparticle characteristics. For instance, studies have shown that prolonged reaction times can lead to a change in nanoparticle shape from nanorods to distorted nanocubes, as well as an increase in particle size. rsc.orgresearchgate.net The concentration of the iron nitrate solution is another critical factor; low concentrations tend to yield dense particles, while higher concentrations can result in the formation of porous particles. ceramic-science.com

Superparamagnetic iron oxide nanoparticles (SPIONs) have also been synthesized via a novel reduction method using this compound as the precursor, cetyltrimethylammonium bromide (CTAB) as a capping agent, and sodium borohydride (B1222165) (NaBH₄) as a reducing agent. semanticscholar.org This approach can yield nanoparticles with sizes around 10 nm. semanticscholar.org

Table 1: Hydrothermal Synthesis of Iron Oxide Nanoparticles

| Iron Source | Precipitant/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Resulting Phase(s) | Particle Size/Morphology |

|---|---|---|---|---|---|---|

| This compound | Triethylamine | Deionized water | Not Specified | Variable | Goethite (α-FeOOH), Hematite (α-Fe₂O₃) | Elongated nanorods to distorted nanocubes |

| This compound | None (High-temperature hydrolysis) | Distilled water | 150-250 | Not Specified | Hematite (α-Fe₂O₃) | 25-700 nm, porous particles at higher concentrations |

| This compound | Sodium borohydride (NaBH₄) | Water | Not Specified | Not Specified | Magnetite (Fe₃O₄) | ~10 nm, spherical |

This compound is a key component in the solvothermal synthesis of iron-based Metal-Organic Frameworks (MOFs), such as the MIL (Materials of Institut Lavoisier) series. These materials are constructed from metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures with high porosity and surface area.

For the synthesis of MIL-100(Fe), this compound is typically reacted with trimesic acid (H₃BTC) in a hydrothermal or solvothermal environment. mdpi.comresearchgate.net The synthesis can be carried out with or without the use of hydrofluoric acid (HF), with HF-free methods being preferred for their environmental benefits. mdpi.comaip.org The reaction conditions, including the ratio of reactants and the reaction time, are crucial in determining the yield, purity, and crystalline quality of the resulting MOF. mdpi.com For example, an optimized Fe³⁺/H₃BTC/water ratio of 1:0.67:56 with a 12-hour reaction time has been identified as effective for maximizing the yield and purity of MIL-100(Fe). mdpi.com

The solvothermal synthesis of other iron-based MOFs often involves dissolving this compound and an organic linker, such as 1,3,5-Tris(4-carboxyphenyl) benzene (B151609) (H₃BTB), in a solvent like N,N-Dimethylformamide (DMF). metu.edu.trnih.gov The resulting mixture is heated, leading to the formation of the MOF structure. metu.edu.trnih.gov

Table 2: Solvothermal Synthesis of Iron-Based MOFs

| MOF Type | Iron Source | Organic Linker | Solvent | Temperature (°C) | Time (h) | Key Findings |

|---|---|---|---|---|---|---|

| MIL-100(Fe) | This compound | Trimesic acid (H₃BTC) | Water | Not Specified | 12 | Optimized reactant ratio and time for high purity. mdpi.com |

| MIL-100(Fe) | This compound | Trimesic acid (H₃BTC) | Water/Ethanol (B145695) | <100 | Not Specified | Successful synthesis at low temperatures without HF. researchgate.net |

| Fe-MOF | This compound | 1,3,5-Tris(4-carboxyphenyl) benzene (H₃BTB) | N,N-Dimethylformamide (DMF) | Not Specified | Not Specified | Formation of 1D porous channels. metu.edu.trnih.gov |

| Al/Fe-MOF | This compound, Aluminum nitrate nonahydrate | 4-Nitrobenzoic acid | Water/DMF | 90 | 24 | Formation of bimetallic 3D hybrid architecture. mdpi.comthegoodscentscompany.com |

This compound is also utilized as a dopant source to introduce iron ions into the crystal lattice of other metal oxides, thereby modifying their physical and chemical properties. Hydrothermal and solvothermal methods provide an effective means to achieve uniform doping.

For instance, Fe-doped TiO₂ nanoparticles have been prepared by a combined sol-gel and hydrothermal process, where an iron nitrate solution is mixed with a TiO₂ sol. acs.org This doping can influence the phase transformation of TiO₂ and its photocatalytic activity. acs.org Similarly, cobalt-doped Fe₂O₃ powders have been synthesized via a microwave-hydrothermal method using this compound and cobalt(II) nitrate hexahydrate as precursors.

Continuous-flow hydrothermal synthesis offers precise control over reaction times, enabling the fabrication of nanomaterials with unique, non-equilibrium compositions. In this method, Cr-doped CeO₂ nanoparticles have been synthesized using this compound as one of the metal precursors, demonstrating the versatility of this iron salt in creating complex nanostructures. Furthermore, the solvothermal synthesis of samarium-doped Fe₃O₄ nanoparticles has been reported, where this compound is a key iron source.

Table 3: Synthesis of Doped Metal Oxide Nanomaterials

| Host Material | Dopant Source | Synthesis Method | Key Parameters | Resulting Material |

|---|---|---|---|---|

| Titanium dioxide (TiO₂) | This compound | Sol-gel and Hydrothermal | Mixture of metal nitrates and TiO₂ sol | Fe-doped TiO₂ nanoparticles acs.org |

| Iron oxide (Fe₂O₃) | Cobalt(II) nitrate hexahydrate | Microwave-Hydrothermal | Hexamethylenetetramine (HMT) as a reagent, 160°C for 90 min | Cobalt-doped Fe₂O₃ nanoparticles |

| Cerium oxide (CeO₂) | This compound | Continuous-Flow Hydrothermal | Temperatures of 300-400°C, short reaction times | Fe-doped CeO₂ nanoparticles |

| Zinc Imidazolate Framework (ZIF-8) | This compound | Solvothermal | Molar ratio of reactants, 120°C for 24 h | ZnFe₂O₃-doped ZIF-8 composites |

Sol-Gel and Chemical Solution Deposition Techniques

Sol-gel and chemical solution deposition (CSD) are versatile wet-chemical techniques used to produce a variety of materials, including thin films, powders, and fibers. This compound is a common precursor in these methods, where it is dissolved in a suitable solvent to form a "sol," which then undergoes hydrolysis and condensation reactions to form a "gel." This gel can be further processed to obtain the desired material.

This compound is frequently used in sol-gel processes to fabricate iron oxide thin films. The process typically involves dissolving the iron nitrate in a solvent like 2-methoxyethanol (B45455) or ethylene (B1197577) glycol, often with a chelating agent such as acetylacetone. researchgate.netmetu.edu.tr The resulting solution is then deposited onto a substrate, commonly by spin-coating or dip-coating. researchgate.netmetu.edu.tr The thickness of the film can be controlled by adjusting the spinning rate or withdrawal speed. researchgate.net Subsequent heat treatment (annealing) is crucial for removing organic residues and crystallizing the film into the desired iron oxide phase, such as maghemite or hematite. researchgate.netmetu.edu.tr

This method is also employed for producing more complex thin films. For example, bismuth ferrite (B1171679) (BiFeO₃) thin films have been synthesized using a sol-gel route with bismuth nitrate pentahydrate and this compound as precursors. ceramic-science.comthegoodscentscompany.com Similarly, composite thin films of lead lanthanum titanate (PLT) and cobalt ferrite (CFO) have been prepared by mixing precursor sols of each component, with this compound being used for the CFO sol. aip.org

Table 4: Sol-Gel Fabrication of Thin Films

| Film Material | Precursors | Solvent/Chelating Agent | Deposition Method | Annealing Temperature (°C) |

|---|---|---|---|---|

| Iron Oxide | This compound | 2-methoxyethanol, Acetylacetone | Spin-coating | 300-600 researchgate.net |

| Magnetite (Fe₃O₄) | This compound | Ethylene glycol | Spin-coating | 300-450 metu.edu.tr |

| Bismuth Ferrite (BiFeO₃) | Bismuth nitrate pentahydrate, this compound | 2-methoxyethanol, Acetylacetone | Spin-coating | 550 ceramic-science.com |

| PLT-CFO Composite | Lead acetate (B1210297) trihydrate, Lanthanum nitrate hexahydrate, Titanium butoxide, Cobalt(II) nitrate hexahydrate, this compound | Acetic acid | Not Specified | Not Specified aip.org |

The sol-gel autocombustion method is a variation of the sol-gel process that utilizes an exothermic reaction between an oxidizer (metal nitrate) and a fuel (an organic compound like glycine, citric acid, or urea) to synthesize powders with high purity and crystallinity at lower temperatures and in shorter times compared to conventional methods. This compound acts as both the iron source and the oxidizer in this process.

In a typical synthesis, this compound is dissolved in water along with a fuel. mdpi.com The solution is heated to evaporate the solvent, forming a viscous gel. Upon further heating, the gel ignites and undergoes a self-sustaining combustion reaction, resulting in a voluminous, fluffy powder. The properties of the resulting nanoparticles, such as phase, crystal size, and morphology, are highly dependent on the type and ratio of the fuel to the oxidant. mdpi.com For example, using starch as a fuel, different fuel-to-oxidant ratios can lead to the formation of either hematite (α-Fe₂O₃) or magnetite (Fe₃O₄) nanoparticles. mdpi.com

This method has been successfully applied to synthesize various ferrite nanoparticles, including nickel ferrite and barium hexaferrite, by using the corresponding metal nitrates along with this compound. semanticscholar.orgmdpi.com

Table 5: Nanoparticle Synthesis via Sol-Gel Autocombustion

| Nanoparticle | Oxidizer | Fuel | Fuel/Oxidant Ratio (Φ) | Ignition Temperature (°C) | Resulting Phase |

|---|---|---|---|---|---|

| Iron Oxide | This compound | Glycine | Not Specified | 175 (gel formation) | Hematite (α-Fe₂O₃) |

| Iron Oxide | This compound | Starch | 0.3, 0.7 | 200 (gel formation) | Hematite (α-Fe₂O₃) mdpi.com |

| Iron Oxide | This compound | Starch | 1, 1.7, 2 | 200 (gel formation) | Magnetite (Fe₃O₄) mdpi.com |

| Mn-doped TiO₂ | Titanyl nitrate, this compound | Urea (B33335), Citric acid | Not Specified | 350 | Anatase TiO₂ with Fe doping rsc.org |

| Barium Hexaferrite | Barium nitrate, this compound | Citric acid | Not Specified | 150 | BaFe₁₂O₁₉ mdpi.com |

| Nickel Ferrite | Nickel nitrate pentahydrate, this compound | Glycine | Not Specified | Microwave-assisted | NiFe₂O₄ semanticscholar.org |

Spray Pyrolysis and Flame Spray Synthesis Approaches

Spray pyrolysis and its high-temperature variant, flame spray pyrolysis (FSP), are versatile and scalable methods for producing a wide array of nanomaterials. In these processes, a precursor solution containing this compound is atomized into fine droplets, which are then passed through a high-temperature zone. The solvent evaporates, and the precursor salt decomposes to form the desired material, often iron oxide nanoparticles.

The choice of solvent and other process parameters is critical. Solutions of this compound (INN) in primary alcohols are commonly used for producing iron oxide nanoparticles via spray flame synthesis. researchgate.net The thermophysical properties of these precursor solutions, such as density, viscosity, and thermal conductivity, significantly influence the quality of the resulting nanoparticles. acs.org For instance, studies have systematically investigated precursor solutions of INN in ethanol and water mixtures to provide essential data for process simulation and optimization. researchgate.netacs.org In FSP, the final particle properties can be finely controlled, and a wide range of particles, including alloys, can be produced. mdpi.com The process can lead to the formation of either pure maghemite (γ-Fe₂O₃) or a mixture of maghemite and hematite (α-Fe₂O₃), with the phase composition being tunable by adjusting the solvent composition and gas flow rates. researchgate.net

Aerosol-based synthesis is a cornerstone of spray pyrolysis techniques. Ultrasonic spray pyrolysis (USP) is a notable method that uses ultrasonic waves to generate a fine aerosol from the precursor solution. mdpi.com These droplets are then carried by a gas into a furnace, where they undergo evaporation, decomposition, and densification to form spherical particles. mdpi.com This technique is recognized as a simple, cost-effective, and highly efficient method for synthesizing uniform iron particles with controlled sizes. mdpi.comntnu.noresearchgate.netresearchgate.net

For example, iron oxide nanoparticles can be produced by dissolving this compound in deionized water, atomizing the solution ultrasonically, and then pyrolyzing the resulting aerosol. mdpi.comillinois.edu The process can be further modified, for instance, by introducing a reducing agent like hydrogen gas to directly synthesize metallic iron or mixed-phase nanoparticles. mdpi.comntnu.noresearchgate.netresearchgate.net Research has shown that in the absence of additives, the oxygen content of iron oxide particles produced via USP decreases as the reaction temperature increases from 700 to 950 °C. mdpi.comresearchgate.net A novel aerosol-based technique, considered an advanced variant of co-precipitation, involves forming mists from the iron salt solution and a precipitating agent solution (e.g., ammonia) using nebulizers, allowing for synthesis at room temperature. mdpi.com

The table below summarizes typical parameters used in the ultrasonic spray pyrolysis of this compound solutions.

| Parameter | Value/Range | Reference |

| Precursor Concentration | 0.5 mol/L | mdpi.com |

| Solvent | Deionized Water | mdpi.com |

| Pyrolysis Temperature | 500 - 950 °C | mdpi.comillinois.edu |

| Carrier Gas | Inert Gas (Ar, N₂) or Reducing Gas (H₂) | mdpi.comillinois.edu |

| Resulting Particle Size | 4 nm - 1 µm | researchgate.netillinois.edu |

To better understand and control spray pyrolysis processes, computational modeling is extensively used. uni-heidelberg.de These models simulate the complex phenomena occurring within the reactor, including liquid spray breakup, evaporation, mixing, combustion, and particle formation. researchgate.net A key focus is the behavior of individual precursor droplets, as their heating, evaporation, and thermal decomposition are critical in determining the final nanoparticle characteristics. mdpi.comdntb.gov.ua

Numerical studies have investigated single droplets of this compound dissolved in ethanol. mdpi.comresearchgate.net These models couple computational fluid dynamics (CFD) with population balance modeling (PBM) to predict nanoparticle dynamics. dntb.gov.ua The simulations show that at lower ambient temperatures (e.g., 800 K), thermal decomposition of the precursor is the dominant process, while at higher temperatures (e.g., 1200 K), droplet heating and evaporation dominate. mdpi.com Once the droplet surface temperature surpasses the thermal decomposition temperature of INN (403 K), the iron(III) nitrate transforms into gaseous products like Fe₂O₃ and N₂O₅. mdpi.comresearchgate.net These computational approaches have shown high accuracy, with predicted particle diameters often within 75-80% of experimental data, paving the way for the design of next-generation flame reactors. dntb.gov.ua

The following table presents key findings from a numerical parameter study on INN/ethanol droplet dynamics.

| Parameter | Condition | Dominant Process | Reference |

| Ambient Gas Temperature | 800 K | Thermal Decomposition | mdpi.com |

| Ambient Gas Temperature | 1200 K | Droplet Heating & Evaporation | mdpi.com |

| Droplet Surface Temperature | > 403 K | Transformation into Gas Phase | mdpi.com |

Other Advanced Preparation Techniques

Beyond aerosol-based methods, other wet-chemical techniques are employed to synthesize iron-based materials from this compound, offering alternative pathways to control particle characteristics.

Co-precipitation is a widely used, simple, and cost-effective method for synthesizing iron oxide nanoparticles. aip.orgscispectrum.in The process involves dissolving this compound, often along with an iron(II) salt to achieve the desired stoichiometry for magnetite (Fe₃O₄), in an aqueous solution. aip.org A base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is then added to precipitate the iron ions as hydroxides, which are subsequently transformed into iron oxides, often through aging or thermal treatment. aip.orgnih.govbohrium.com

This method allows for the synthesis of various iron minerals, including ferrihydrite, goethite, and hematite, by carefully controlling parameters like pH, temperature, and aging time. nih.govbohrium.com For example, goethite can be prepared by adding a sodium hydroxide solution to an iron(III) nitrate solution to achieve a pH of 12, followed by aging at 70°C. nih.gov The technique can also be used to create composite materials. For instance, Fe₂O₃-Al₂O₃ particles have been prepared by co-precipitating solutions of this compound and aluminum nitrate nonahydrate to enhance the thermal stability of the resulting iron oxide. cetjournal.it

The micro-emulsion method, also known as the reverse micelle technique, provides a confined environment for the synthesis of nanoparticles with excellent control over size and shape. d-nb.infomdpi.com This method utilizes a water-in-oil (w/o) microemulsion, where nanosized water droplets are dispersed within a continuous oil phase, stabilized by a surfactant. mdpi.compsu.edu These water droplets act as nanoreactors.

In a typical synthesis, an aqueous solution of this compound is emulsified in an oil phase (e.g., 2-octanol) with the aid of a surfactant like cetyltrimethylammonium bromide (CTAB). d-nb.info A precipitating agent is introduced, often in a separate microemulsion, to initiate the reaction within the water droplets, leading to the formation of nanoparticles. psu.edu By adjusting parameters such as temperature and reaction time, different phases and morphologies, like nanorods and nanospheres of iron oxides, can be produced. d-nb.info This method has been successfully used to synthesize iron oxide nanoparticles with sizes ranging from 12 to 97 nm. d-nb.info

**catalytic Applications of Iron Iii Nitrate Nonahydrate and Its Derivatives**

Catalysis in Organic Reactions

Iron(III) nitrate (B79036) nonahydrate serves as an effective catalyst in numerous organic reactions, facilitating the synthesis of valuable chemical intermediates and final products.

Iron(III) nitrate nonahydrate has been identified as an efficient catalyst for the enamination of beta-dicarbonyl compounds, leading to the formation of beta-enaminones. discofinechem.comfishersci.ch This transformation is significant as beta-enaminones are valuable intermediates in the synthesis of more complex organic molecules. smolecule.com The catalytic role of ferric nitrate in this process highlights its utility in facilitating carbon-nitrogen bond formation. discofinechem.com

The synthesis of nitrolactones from alkenyl carboxylic acids can be effectively mediated by this compound. jst.go.jpnih.gov In this process, nitrolactones have been obtained in yields of up to 93%. jst.go.jpnih.gov Mechanistic studies indicate that the reaction proceeds through a radical intermediate. jst.go.jpnih.gov This intermediate is generated from the addition of nitrogen dioxide (NO₂), which is produced by the thermal decomposition of this compound, to the alkenyl carboxylic acid. jst.go.jp

Research has demonstrated that the nitration occurs regioselectively at the olefinic part of the molecule. jst.go.jp The use of this compound as a source of nitrogen dioxide has been noted for its low cost and low toxicity. jst.go.jp

Table 1: Nitrolactonization of Carboxylic Acid 3a with this compound jst.go.jp

| Reactant | Catalyst System | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Carboxylic Acid 3a | Fe(NO₃)₃·9H₂O (0.5 equiv.) | 1,2-Dichlorobenzene | 130 °C | 4 h | Nitrolactone 5a | 48% |

This compound is a versatile catalyst for the oxidation of alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones. fishersci.chajol.info Various catalytic systems have been developed to achieve this transformation under different conditions.

One approach involves using this compound in conjunction with barium chloride under solvent-free conditions. ajol.info Another effective system employs this compound with silica (B1680970) sulphuric acid in a solvent like dichloromethane (B109758) at moderate temperatures. ajol.info Furthermore, clay-impregnated ferric nitrate, known as Clayfen, is also utilized for the oxidation of alcohols to aldehydes. fishersci.ch

Table 2: Oxidation of Alcohols with Fe(NO₃)₃·9H₂O and Barium Chloride ajol.info

| Substrate | Product | Time (min) | Isolated Yield (%) |

|---|---|---|---|

| 2-Adamanthanol | 2-Adamanthanone | 40 | 100 |

| 2-Bromobenzylalcohol | 2-Bromobenzaldehyde | 45 | 98 |

Conditions: Solvent-free, 90°C, mole ratio of Fe(NO₃)₃·9H₂O to BaCl₂·2H₂O is 0.25:0.05.

Table 3: Oxidation of Alcohols with Fe(NO₃)₃·9H₂O and Silica Sulphuric Acid ajol.info

| Substrate | Product | Time (h) | Isolated Yield (%) |

|---|---|---|---|

| Benzoin | Benzil | 1.5 | 100 |

| Benzyl alcohol | Benzaldehyde | 2 | 98 |

Conditions: Dichloromethane solvent, 40°C, 1 mmol alcohol, 1 mmol Fe(NO₃)₃·9H₂O, 0.15 g silica sulphuric acid.

Additionally, iron(III) nitrate is a key component in cooperative catalytic systems with aminoxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the aerobic oxidation of alcohols. nih.govacs.org This system is distinct from copper-based catalysts, initiating a NOx-based redox cycle for the oxidation process. nih.govacs.org The Fe(NO₃)₃/TEMPO system exhibits different chemoselectivity; for instance, it shows high selectivity for the oxidation of 2° benzylic alcohols over 1° aliphatic alcohols. nih.gov It is also capable of oxidizing 1° alcohols to carboxylic acids and tolerates acidic functional groups. nih.gov

The combination of ferric nitrate and catalytic amounts of TEMPO serves as a highly effective reagent system for the regio- and stereoselective nitration of a wide array of olefins. organic-chemistry.orgnih.govacs.org This method is applicable to aromatic, aliphatic, and heteroaromatic olefins, consistently producing nitroolefins in good yields and with excellent E-selectivity. organic-chemistry.orgacs.org

The reaction is typically carried out under mild conditions, with optimal results often achieved using 1,2-dichloroethane (B1671644) as a solvent at 80°C. organic-chemistry.org The mechanism is believed to involve the generation of a nitro radical, which adds to the less-hindered side of the olefin. organic-chemistry.org This protocol is valued for being operationally simple and scalable. organic-chemistry.org A related process, the radical halo-nitration of alkenes, also uses this compound to generate nitrogen dioxide via thermal decomposition. acs.org

Inorganic and Heterogeneous Catalysis

The catalytic activity of this compound extends to inorganic reactions, particularly in heterogeneous systems.

Research into the thermal decomposition of this compound doped into a polymer matrix like poly(vinylidene difluoride) (PVDF) has revealed a catalytic role for iron in the decomposition of nitrogen dioxide (NO₂). acs.orgnih.gov Studies using Mössbauer spectroscopy show that very little NO₂ product is observed, which is attributed to Fe³⁺ catalysis of its decomposition. acs.orgnih.govresearchgate.net

The active catalytic site has been identified as iron(III) hydroxide (B78521) (Fe(OH)₃) within the polymer matrix. acs.orgresearchgate.net In the proposed catalytic cycle, Fe(OH)₃ is unexpectedly reduced to iron(II) hydroxide (Fe(OH)₂). acs.orgresearchgate.net Thermodynamic calculations support that the reduction of Fe³⁺ concurrent with the decomposition of NO₂ into nitrogen (N₂) and oxygen (O₂) is an exergonic process at sufficiently high temperatures. acs.orgresearchgate.net The polymer matrix is thought to play a role by inhibiting the transport of gas-phase products, allowing them to interact with the iron hydroxide species. acs.org

Zeolite Modification for Enhanced Catalytic Performance

This compound is frequently employed to modify zeolites, which are crystalline aluminosilicates with well-defined microporous structures. The introduction of iron into the zeolite framework enhances their catalytic activity for specific reactions, primarily through the creation of new active sites. The wet impregnation method is a common technique, where zeolites are stirred in an aqueous solution of this compound, followed by filtration, drying, and calcination. chemconsai.comresearchgate.net This process deposits iron species, typically in the form of iron(III) ions or iron oxide clusters, onto the zeolite support.

The catalytic performance of these iron-modified zeolites is notable in advanced oxidation processes. For instance, faujasite Y zeolite impregnated with iron(III) from a nitrate precursor has been used as a heterogeneous catalyst in the photo-Fenton process to degrade organic pollutants like phenol (B47542). researchgate.net The effectiveness of the catalyst is dependent on parameters such as the iron loading, pH of the solution, and light intensity. researchgate.net Research has shown that a faujasite catalyst with 20 wt.% iron can achieve complete degradation of phenol under UV light. researchgate.net

Different types of zeolites, including HBEA, HZSM-5, and HMOR, have been modified with this compound. sci-hub.se The catalytic activity of these materials is strongly influenced by the specific type of iron species formed within the zeolite structure, which can range from isolated Fe(III) ions to oligonuclear clusters. sci-hub.seresearchgate.net Furthermore, layered 2D zeolites like MCM-22 and its delaminated derivative, ITQ-2, have been modified with iron using this compound to optimize their catalytic activity in N2O decomposition. csic.es

| Zeolite Type | Modification Method | Precursor | Application | Key Finding |

|---|---|---|---|---|

| Faujasite Y | Wet Impregnation | This compound | Photo-Fenton degradation of phenol | Complete phenol degradation achieved with 20 wt.% iron loading under UV light. researchgate.net |

| ZSM-5, HBEA, HMOR | Stirring in aqueous solution | This compound | General catalysis | Catalytic activity depends on the speciation of iron (isolated ions vs. clusters). sci-hub.se |

| MCM-22, ITQ-2 | Ion-exchange, Direct synthesis | This compound | N2O decomposition | Activity is related to oligomeric iron oxide species formed within the zeolite. csic.es |

Carbon Nanotube Synthesis and Functionalization

This compound is a widely used catalyst precursor for the synthesis of carbon nanotubes (CNTs). In this role, it is typically dissolved and then deposited onto a support material, such as alumina (B75360) (Al2O3) or vermiculite. tandfonline.comceramic-science.com Upon heating in a reducing atmosphere, the iron nitrate decomposes to form iron nanoparticles, which act as the catalytic sites for the growth of CNTs via chemical vapor deposition (CVD). ceramic-science.com

For example, alumina/iron catalysts prepared by a sol-gel method using this compound have been shown to effectively produce multi-walled carbon nanotubes (MWCNTs) from methane. ceramic-science.com Similarly, catalysts consisting of iron and cobalt supported on exfoliated vermiculite, prepared from their respective nitrate salts including this compound, have achieved high yields of vertically aligned CNT arrays. tandfonline.com In some processes, the iron catalyst is introduced by spin-coating a solution of this compound onto a substrate. researchgate.net

Beyond synthesis, this compound is also used for the functionalization of CNTs. This involves decorating the surface of existing CNTs with iron-containing nanoparticles. For instance, maghemite-MWCNT hybrid materials are synthesized by adding an ethanol (B145695) solution of this compound to a suspension of oxidized CNTs. nih.gov This process anchors iron oxide nanoparticles to the CNT surface, imparting magnetic properties to the nanotubes. nih.gov

| Catalyst System | Precursor | Synthesis Method | Carbon Source | Result |

|---|---|---|---|---|

| Iron/Alumina | This compound | Sol-gel | Methane | Formation of multi-walled carbon nanotubes. ceramic-science.com |

| Iron-Cobalt/Vermiculite | This compound | Impregnation | Ethylene (B1197577) | High yields (up to 13.7 gCNT/gcat) of aligned CNT arrays. tandfonline.com |

| Spin-coated Iron | This compound | Spin-coating / CVD | Methane | Growth of single-walled carbon nanotubes. researchgate.net |

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)

This compound is instrumental in the synthesis of photocatalysts for the degradation of organic pollutants, such as textile dyes. It is used to create iron-based catalysts, often iron oxides or iron-doped materials, that can generate highly reactive hydroxyl radicals (•OH) to break down these complex organic molecules. csic.es

One common application is in the preparation of α-Fe2O3 (hematite) nanoparticles. These can be synthesized via methods like solvothermal synthesis or sol-gel autocombustion using this compound as the iron precursor. rsc.org The resulting nanoparticles have shown significant photocatalytic activity in the degradation of dyes like methyl orange, crystal violet, and rhodamine B under visible light or sunlight. rsc.org The degradation efficiency is influenced by factors such as catalyst dosage, initial dye concentration, and pH. For instance, α-Fe2O3 nanoparticles have achieved 96.8% degradation of methyl orange after 120 minutes of visible light irradiation.

This compound is also used to prepare iron-doped photocatalysts. For example, it is used in the synthesis of Fe-BTC (a type of metal-organic framework) which, in the presence of hydrogen peroxide, can effectively degrade dyes like Reactive Black 5 and Orange II under visible light. mdpi.com Similarly, iron(III)-doped titania nanoparticles, prepared using this compound, exhibit enhanced photocatalytic activity for the degradation of pollutants like sulforhodamine-B. researchgate.net

| Photocatalyst | Precursor | Target Pollutant | Light Source | Key Research Finding |

|---|---|---|---|---|

| α-Fe2O3 Nanoparticles | This compound | Methyl Orange (MO) | Visible Light | Achieved 96.8% degradation of MO in 120 minutes. |

| α-Fe2O3 Micro-/Nano-particles | This compound | Crystal Violet (CV) & Rhodamine B (R6G) | Sunlight | Degradation of about 53% for CV and 17% for R6G in 60 minutes. rsc.org |

| Fe-BTC (MOF) | This compound | Reactive Black 5, Orange II | Visible Light (LED) | Almost complete elimination of Orange II dye after 105 minutes. mdpi.com |

| Iron(III)-doped Titania | This compound | Sulforhodamine-B | Visible Light | Nanoparticles absorb light up to 475 nm and are effective for dye degradation. researchgate.net |

Catalytic Roles in Nanomaterial Synthesis

Beyond its use with established materials, this compound plays a crucial role as a promoter and modifier in the synthesis of other advanced nanomaterials.

Promoter Effects in Boron Nitride Nanotube Formation

In the synthesis of boron nitride nanotubes (BNNTs), which are structurally analogous to carbon nanotubes but possess different electronic properties, this compound acts as an effective promoter or catalyst. An improved ball milling-annealing method for high-yield BNNT synthesis involves milling amorphous boron powder with this compound to create a more effective precursor. psu.edu

During the ball milling process, the Fe(NO3)3 decomposes to form iron, which significantly accelerates the nitriding reaction of boron in a nitrogen-containing atmosphere, thereby increasing the yield of BNNTs. psu.edu In other studies, this compound is used in combination with other promoters, like lead(II) oxide, to synthesize bamboo-like and cylindrical BNNTs. researchgate.net The resulting BNNTs can have diameters ranging from 60 to 500 nm. researchgate.net Research has also shown that using this compound in a wet chemistry method with boric acid and ethylenediamine (B42938) can produce BNNTs with diameters of 60–200 nm. dergipark.org.tr

| Synthesis Method | Promoters/Catalysts | Key Effect of Iron Nitrate | Resulting BNNT Characteristics |

|---|---|---|---|

| Ball milling-annealing | This compound | Decomposes to Fe, accelerating the nitriding reaction and increasing yield. psu.edu | High density of BNNTs with controlled structures. psu.edu |

| Ball milling-annealing | Lead(II) oxide and this compound | Acts as a promoter for BNNT formation. researchgate.net | Bamboo-like and cylindrical BNNTs with diameters of 60–500 nm. researchgate.net |

| Wet chemistry / Catalytic pyrolysis | This compound | Used as a raw material for the catalytic precursor. dergipark.org.tr | BNNTs with diameters of 60–200 nm. dergipark.org.tr |

Influence on Titanium Dioxide Nanoparticle Characteristics

This compound is a key inorganic precursor for doping titanium dioxide (TiO2) nanoparticles, a widely used photocatalyst. Doping TiO2 with iron ions (Fe3+) can significantly alter its electronic and optical properties, leading to enhanced photocatalytic performance. The ionic radius of Fe3+ (0.64 Å) is similar to that of Ti4+ (0.68 Å), allowing for its incorporation into the TiO2 crystal lattice. researchgate.netuminho.pt

The primary benefit of iron doping is the extension of TiO2's light absorption from the UV region into the visible spectrum. researchgate.net This is achieved by creating new energy levels within the band gap of TiO2, effectively lowering the band gap energy. uminho.pt For example, research has shown that increasing the iron(III) ion content can shift the onset of the band-gap transition to around 475 nm. researchgate.net Another study demonstrated that doping with iron can reduce the band gap of TiO2 from 3.07 eV to 2.71 eV. researchgate.net

The synthesis of these Fe-doped TiO2 nanoparticles is often carried out using a modified sol-gel method, where titanium alkoxides are hydrolyzed in the presence of this compound. researchgate.netresearchgate.net The resulting Fe-doped TiO2 nanoparticles have shown enhanced photocatalytic efficiency in degrading pollutants like methyl orange and sulforhodamine-B under visible light irradiation. researchgate.netresearchgate.net

| Synthesis Method | Titanium Precursor | Effect of Iron Doping | Impact on Properties | Enhanced Application |

|---|---|---|---|---|

| Modified sol-gel | Titanium(IV) butoxide | Red-shifts the band-gap transition to the visible region (~475 nm). researchgate.net | Allows for more efficient use of solar energy. researchgate.net | Photocatalytic degradation of sulforhodamine-B. researchgate.net |

| Modified sol-gel | Tetra-butyl titanate | Decreases the band gap energy from 3.07 eV to 2.71 eV. researchgate.net | Improved photocatalytic efficiency under visible light. researchgate.net | Degradation of methyl orange. researchgate.net |

| Sol-gel and Hydrothermal | Titanium(IV) isopropoxide | Reduces the TiO2 crystallite size as Fe content increases. scientific.net | Higher photocatalytic activity compared to pure TiO2. scientific.net | Decolorizing methyl orange under UV irradiation. scientific.net |

**applications in Advanced Materials Science and Engineering**

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials composed of metal ions or clusters connected by organic ligands. Iron-based MOFs are of significant interest due to the abundance, low cost, and minimal toxicity of iron. beilstein-journals.org

Synthesis and Structural Diversity of Iron-Based MOFs

Iron(III) nitrate (B79036) nonahydrate is a frequently used iron source for synthesizing iron-based MOFs through solvothermal or hydrothermal methods. beilstein-journals.orgrsc.org These methods involve heating a solution of the iron salt, an organic linker, and a solvent in a sealed container to facilitate the crystallization of the MOF. The resulting structure and properties of the MOF are determined by reaction conditions like temperature, duration, solvent, and the specific organic linker used. beilstein-journals.org

A prominent example is MIL-100(Fe), which is constructed from iron trimers and trimesic acid. beilstein-journals.orgmdpi.com Its synthesis often involves iron(III) nitrate nonahydrate and can be performed with or without the use of hydrofluoric acid. mdpi.comresearchgate.net The resulting material possesses a hierarchical pore structure, which gives it a large surface area and high gas adsorption capacity. beilstein-journals.org The BET surface area of MIL-100(Fe) can vary significantly, from 1100 to 2100 m²/g, depending on the synthesis and purification methods. beilstein-journals.org

Another notable iron-based MOF is PCN-250, which also utilizes an iron-based building unit and exhibits high porosity. researchgate.net The structural diversity of iron-based MOFs synthesized from this compound is extensive, encompassing various other frameworks within the MIL (Matériaux de l'Institut Lavoisier) and PCN (Porous Coordination Network) families. rsc.orgresearchgate.net

Table 1: Examples of Iron-Based MOFs from this compound

| MOF Name | Organic Linker | Key Structural Feature |

|---|---|---|

| MIL-100(Fe) | Trimesic acid | Hierarchical pore system, large surface area. beilstein-journals.org |

| MIL-53(Fe) | Terephthalic acid | Flexible framework with "breathing" effect. rsc.org |

| PCN-250 | Biphenyl-3,3',5,5'-tetracarboxylic acid and a linear N-donor ligand | High porosity and thermal stability. researchgate.net |

| Fe-ZIF-8 | 2-methylimidazole | High crystallinity and large specific surface area. jwent.net |

Research into Gas Adsorption and Separation Properties

The inherent porosity and tunable nature of iron-based MOFs make them excellent candidates for gas adsorption and separation. acs.org Extensive research has been conducted on their ability to store gases such as hydrogen and to capture carbon dioxide. mdpi.com

MIL-100(Fe) has shown significant promise for CO2 capture, with studies indicating a CO2 adsorption capacity of up to 32.6 wt.% at 5°C and 10 bar. mdpi.com The high density of open metal sites in its structure contributes to its strong affinity for CO2 molecules. researchgate.net The heat of adsorption for CO2 in MIL-100(Fe) has been calculated to be around 20 kJ/mol. mdpi.com

The flexible structure of some iron-based MOFs allows for selective gas adsorption. acs.org For instance, the interaction between the d-orbitals of the iron centers and the π-bonds of acetylene (B1199291) molecules can lead to selective adsorption of acetylene. researchgate.net Research has also explored the use of [Fe4S4]-based MOFs, which show high selectivity for NO2 adsorption while having limited capacity for gases like CO2, CH4, and H2. acs.orgnih.gov

Iron Oxide Nanomaterials

Iron oxide nanoparticles, such as magnetite (Fe3O4) and maghemite (γ-Fe2O3), are widely studied due to their magnetic properties and biocompatibility. mdpi.comwikipedia.org this compound is a common precursor for the synthesis of these nanomaterials. researchgate.netarxiv.orgcoventry.ac.ukscientific.net

Synthesis of Tunable Nanoparticle Architectures

A variety of methods, including hydrothermal synthesis, thermal decomposition, and liquid flame spray, employ this compound to produce iron oxide nanoparticles with controlled characteristics. researchgate.netarxiv.orgcoventry.ac.ukscientific.netresearchgate.netresearchgate.net The ability to tune the size, shape, and surface properties of these nanoparticles is essential for their application. researchgate.net

In the hydrothermal method, this compound is dissolved in water, often with a precipitating agent like triethylamine (B128534), and heated. researchgate.netarxiv.orgcoventry.ac.ukscientific.net Studies have shown that reaction time influences the nanoparticle morphology, with longer times leading to a change from nanorods to nanocubes and an increase in particle size. researchgate.netscientific.net For example, increasing the reaction time from 12 to 24 hours can lead to larger, more distorted cube-like nanoparticles. scientific.net

The liquid flame spray technique allows for the synthesis of very fine nanoparticles (2-8 nm), with the solvent composition and gas flow rates controlling the phase of the resulting iron oxide (maghemite vs. hematite). researchgate.net Thermal decomposition of an this compound-PEG complex is another route to produce monodispersed superparamagnetic nanoparticles in the 10-12 nm range. researchgate.net

Applications in Magnetic Materials Research

The magnetic properties of iron oxide nanoparticles are strongly dependent on their size. mdpi.com Nanoparticles smaller than about 10 nm can exhibit superparamagnetism, a phenomenon where they are only magnetic in the presence of an external field. wikipedia.org This property is particularly valuable for applications in magnetic biodetection, as biological samples typically have no magnetic background. njit.edu

The saturation magnetization of these nanoparticles is a key parameter, with values for magnetite and maghemite typically in the range of 80–100 Am²/kg. nih.gov The specific synthesis method and any surface coatings can influence this and other magnetic properties like coercivity and remanence. nih.gov For instance, superparamagnetic nanoparticles are characterized by zero coercivity and remanence above their blocking temperature. mdpi.com These tunable magnetic properties make iron oxide nanoparticles promising for applications ranging from high-density data storage to biomedical imaging. wikipedia.orgresearchgate.net

Table 2: Impact of Synthesis Parameters on Iron Oxide Nanoparticle Properties

| Synthesis Parameter | Effect on Nanoparticle Properties |

|---|---|

| Reaction Time (Hydrothermal) | Affects nanoparticle shape and size; longer times can lead to larger, more cubic structures. researchgate.netscientific.net |

| Solvent Composition (Flame Spray) | Influences the crystalline phase (maghemite vs. hematite). researchgate.net |

| Precursor Complex (Thermal Decomposition) | Can be used to control monodispersity and particle size. researchgate.net |

| Temperature (Hydrogen Reduction) | Affects the final iron oxide phase (e.g., Fe2O3, Fe3O4, FeO). mdpi.com |

Thin Film Technology

This compound is also utilized as a precursor for depositing iron-containing thin films for various applications.

One approach is the polymeric precursor method, where this compound is mixed with other metal nitrates (like bismuth nitrate) and organic compounds such as citric acid and ethylene (B1197577) glycol to form a precursor solution. scispace.comaip.org This solution can then be spin-coated onto a substrate to form a thin film. Subsequent annealing at temperatures around 500°C crystallizes the film into the desired phase, such as bismuth ferrite (B1171679) (BiFeO3). scispace.comaip.org This method allows for precise control over the film's composition and homogeneity. scispace.com

Another technique involves doping a polymer, like poly(vinylidene difluoride) (PVDF), with this compound. acs.org Thin films can be fabricated by dip-coating a substrate into a solution of the polymer and the iron salt. The thermal decomposition of the iron nitrate within the polymer matrix can lead to the formation of catalytically active sites. acs.org

The properties of the resulting thin films, such as their crystal structure and grain size, are highly dependent on the annealing temperature and atmosphere. aip.org These films are being investigated for applications in electronic devices and as catalysts. scispace.comacs.org

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Trimesic acid |

| Hydrofluoric acid |

| Terephthalic acid |

| Biphenyl-3,3',5,5'-tetracarboxylic acid |

| 2-methylimidazole |

| Magnetite |

| Maghemite |

| Hematite (B75146) |

| Triethylamine |

| Polyethylene glycol (PEG) |

| Bismuth nitrate |

| Citric acid |

| Ethylene glycol |

| Bismuth ferrite |

| Poly(vinylidene difluoride) (PVDF) |

| Carbon dioxide |

| Methane |

| Hydrogen |

| Acetylene |

Deposition of Multiferroic Thin Films (e.g., BiFeO₃)

This compound is a fundamental iron source in the synthesis of bismuth ferrite (BiFeO₃), a multiferroic material of significant interest for applications in data storage, spintronics, and sensors due to its simultaneous ferroelectric and antiferromagnetic properties. bohrium.com The synthesis of phase-pure BiFeO₃ is challenging, often plagued by the formation of secondary phases. nih.gov However, various chemical solution deposition techniques, such as the sol-gel method and spray pyrolysis, have successfully utilized this compound to produce BiFeO₃ thin films and nanoparticles.

In typical sol-gel synthesis, this compound is dissolved along with a bismuth precursor, such as bismuth nitrate pentahydrate, in a suitable solvent like 2-methoxyethanol (B45455). nih.govceramic-science.com The stoichiometry of the precursors is crucial, and often a slight excess of bismuth is added to compensate for its volatility at high annealing temperatures. nih.govaip.orgmdpi.com The resulting solution is then spin-coated onto a substrate and annealed at temperatures ranging from 450°C to 700°C to crystallize the BiFeO₃ phase. nih.govaip.org For instance, a study demonstrated the preparation of highly pure BiFeO₃ powders with an optimal annealing temperature of 650°C. nih.gov Another approach involves a polymeric precursor method where this compound and bismuth nitrate are mixed with ethylene glycol and citric acid to form a polymeric gel, which is then used for spin coating. aip.org

Spray pyrolysis is another technique where a solution containing this compound and a bismuth precursor is sprayed onto a heated substrate, leading to the rapid formation of BiFeO₃ nanorods. bohrium.com This method allows for the synthesis of single-phase rhombohedral perovskite BiFeO₃ in a very short time. bohrium.com The properties of the resulting BiFeO₃ can be tuned by adjusting the molar ratio of the bismuth and iron precursors. oatext.com

Table 1: Synthesis Parameters for BiFeO₃ Using this compound

| Synthesis Method | Bismuth Precursor | Solvent | Annealing Temperature (°C) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Sol-Gel | Bismuth(III) nitrate pentahydrate | 2-methoxyethanol | 650 | Optimal temperature for high-purity BFO powders. | nih.gov |

| Polymeric Precursor | Bismuth nitrate | Ethylene glycol, Citric acid | 90 (mixing) | Precise compositional control and homogeneity. | aip.org |

| Sol-Gel with Aging | Bismuth nitrate pentahydrate | 2-methoxyethanol, Acetylacetone | 550 | Films exhibit compressive strain. | ceramic-science.com |

| Co-precipitation | Bismuth nitrate pentahydrate | Distilled water | 700 (Ar atmosphere) | Bi/Fe molar ratio influences magnetic properties. | oatext.com |

| Hot-Wall Spray Pyrolysis | Bismuth (III) nitrate pentahydrate | 2-methoxyethanol | 550 | Rapid synthesis of single-phase BiFeO₃ nanorods. | bohrium.com |

Development of Photoanodes for Hydrogen Generation and Energy Conversion

This compound plays a pivotal role as an iron precursor in the fabrication of photoanodes for photoelectrochemical (PEC) water splitting, a promising technology for producing hydrogen fuel from solar energy. researchgate.netresearchgate.net Iron(III) oxide (α-Fe₂O₃), commonly known as hematite, is a widely studied photoanode material due to its suitable bandgap, chemical stability, and abundance. researchgate.netnii.ac.jp

One common method to fabricate hematite photoanodes is electrospinning, where a solution containing this compound and a polymer, such as polyvinyl alcohol (PVA), is used to create composite nanofibers. researchgate.netresearchgate.net These nanofibers are then calcined at high temperatures (e.g., 400°C) to remove the polymer and convert the iron nitrate into porous hematite nanowires. researchgate.net The resulting nanostructured photoanodes exhibit high specific surface area and porosity, which are advantageous for PEC performance. researchgate.netresearchgate.net

This compound is also used to synthesize doped or composite photoanodes to enhance their efficiency. For example, it can be used as the iron source in the synthesis of Ti-doped Fe₂O₃ photoanodes or in composite structures with other metal oxides like zinc oxide (ZnO) and nickel ferrite (NiFe₂O₄). dei.ac.inexeter.ac.ukmdpi.com In the case of Fe-incorporated ZnO photoanodes, this compound is mixed with a zinc precursor, and the resulting material shows enhanced light absorption in the visible range. exeter.ac.uk Similarly, for NiFe₂O₄/NG@MIL-100(Fe)/TiO₂ composite photoanodes, this compound is used alongside a nickel precursor to form the nickel ferrite component. mdpi.com

Table 2: Performance of Photoanodes Synthesized with this compound

| Photoanode Material | Synthesis Method | Key Feature | Performance Metric | Reference(s) |

|---|---|---|---|---|

| α-Fe₂O₃ Nanofibers | Electrospinning | Porous nanostructure | Photocurrent density of 0.53 mA/cm² | researchgate.netresearchgate.net |

| Fe-incorporated ZnO | Aerosol Assisted Chemical Vapour Deposition | Enhanced visible light absorption | 159 times higher photocurrent density than plain ZnO | exeter.ac.uk |

| Ti-doped Fe₂O₃ | Hydrothermal | Improved photoelectrochemical properties | - | nii.ac.jp |

| BiOCl/α-Fe₂O₃ | Hydrothermal and Direct Deposition | Z-scheme heterojunction | Enhanced PEC water splitting | espublisher.com |

Integration into Polymer Matrices for Functional Composite Materials

This compound is utilized to create functional composite materials by integrating it into various polymer matrices. These composites can exhibit a range of enhanced properties, making them suitable for diverse applications.

For instance, this compound has been doped into poly(vinylidene difluoride) (PVDF) thin films. acs.orgnih.gov The presence of Fe³⁺ ions in the PVDF matrix can induce the formation of the polar β-phase of the polymer, which is known for its piezoelectric and pyroelectric properties. nih.gov Furthermore, research has shown that the thermal decomposition of the iron nitrate within the polymer matrix leads to the formation of iron hydroxide (B78521) intermediates that can catalytically decompose nitrogen dioxide (NO₂). acs.orgnih.gov

In the realm of structural composites, this compound has been used as a catalyst to grow carbon nanotubes (CNTs) on carbon fibers, which are then embedded in an epoxy polymer matrix. researchgate.net This creates a hierarchical composite with improved mechanical properties. The concentration of the iron nitrate solution used for catalysis was found to significantly influence the tensile strength and Weibull modulus of the resulting composite. researchgate.net

Another application involves the synthesis of Fe₂O₃ nanoparticles via a hydrothermal method using this compound, which are then embedded within poly(lactic-co-glycolic acid) (PLGA) nanofibers through electrospinning. semanticscholar.org These magnetic composite fibers have potential applications in localized drug delivery. semanticscholar.org

Table 3: Functional Polymer Composites Incorporating this compound

| Polymer Matrix | Role of this compound | Composite Feature | Application Area | Reference(s) |

|---|---|---|---|---|

| Poly(vinylidene difluoride) (PVDF) | Dopant and catalyst precursor | Induces polar β-phase, catalytic decomposition of NO₂ | Sensors, Catalysis | acs.orgnih.gov |

| Carbon Fiber/Epoxy | Catalyst for CNT growth | Improved tensile strength and Weibull modulus | Structural Composites | researchgate.net |

| Poly(lactic-co-glycolic acid) (PLGA) | Precursor for Fe₂O₃ nanoparticles | Magnetic nanofibers | Drug Delivery | semanticscholar.org |

Organically Templated Iron Phosphates Research

This compound is a key reagent in the synthesis of organically templated iron phosphates. fishersci.nlalkalisci.comavantorsciences.comscbt.commpbio.com These materials are of significant scientific interest due to their diverse and complex crystal structures and their microporous nature, which allows them to absorb large molecules. alkalisci.comavantorsciences.commpbio.com

The synthesis typically involves the reaction of this compound with a phosphorus source, such as phosphoric acid, in the presence of an organic structure-directing agent or template, often an amine or an amphiphilic block copolymer. rsc.orgplos.org The organic template guides the formation of the porous framework of the iron phosphate (B84403).

For example, crystalline mesoporous iron phosphate (FePO₄) materials with controlled morphologies, such as 2D-plates and 1D-rods, have been synthesized using an amphiphilic block copolymer (F127) as a template. rsc.org The dimensionality of the resulting mesoporous structure can be controlled by altering the polarity of the synthesis medium. rsc.org In another example, an iron-based oxalate-phosphate-amine metal-organic framework (OPA-MOF) was synthesized and investigated as a potential slow-release fertilizer. plos.org

Development of Graphene and Graphene-Supported Nanomaterials

This compound serves as an effective iron precursor and catalyst in the synthesis of graphene and graphene-supported nanomaterials. These materials are at the forefront of research for applications in electronics, energy storage, and catalysis.

One approach involves the catalytic graphitization of carbon-containing precursors, such as lignin (B12514952), a byproduct of the paper industry. mdpi.comresearchgate.net In this process, this compound is mixed with lignin, and the mixture is then thermally treated at high temperatures (e.g., 1000°C) under an inert atmosphere. mdpi.comresearchgate.net The iron nitrate decomposes to form iron nanoparticles that catalyze the conversion of amorphous carbon from lignin into graphene-based nanostructures. mdpi.comgoogle.com Studies have shown that iron nitrate is a more active catalyst for this process compared to other iron salts like iron chlorides or sulfates. mdpi.comresearchgate.net

This compound is also used to synthesize graphene-supported metal and metal oxide nanoparticles for various catalytic applications. For instance, it has been used as the iron precursor in the synthesis of Fe-Ni-doped graphene electrocatalysts for the hydrogen evolution reaction. psu.ac.th In another study, it was used to prepare iron-based zeolitic imidazolate frameworks (ZIFs) on graphene oxide, which were then pyrolyzed to create highly dispersed Fe-Nₓ catalysts for the oxygen reduction reaction in fuel cells. rsc.org Furthermore, this compound has been employed in the preparation of cobalt ferrite (CoFe₂O₄) and aluminum-doped cobalt ferrite catalysts used for the synthesis of few-layer graphene and carbon nanotube hybrids. mdpi.comsemanticscholar.orgresearchgate.net

Table 4: Graphene and Graphene-Supported Materials Synthesized Using this compound

| Material | Carbon Source/Support | Role of this compound | Application | Reference(s) |

|---|---|---|---|---|

| Graphene-based nanostructures | Kraft Lignin | Catalyst precursor | - | mdpi.comresearchgate.net |

| Fe-Ni-doped graphene | Expanded Graphite (B72142) | Iron precursor | Electrocatalysis (Hydrogen Evolution) | psu.ac.th |

| Fe-Nₓ catalysts on graphene | Graphene Oxide | Iron precursor for ZIFs | Electrocatalysis (Oxygen Reduction) | rsc.org |

| Few-layer graphene/CNT hybrids | - | Precursor for ferrite catalyst | - | mdpi.comsemanticscholar.orgresearchgate.net |

| Graphene-encapsulated iron nanoparticles | Cellulose nanofibrils, Lignin | Metal source | - | google.com |

**environmental Remediation and Sustainable Technologies**

Aqueous Phase Treatment Technologies

The application of iron(III) nitrate (B79036) nonahydrate is well-established in the treatment of contaminated water and wastewater. Its effectiveness lies in its ability to facilitate the removal of a wide range of impurities, from suspended solids to dissolved chemical pollutants, through several key mechanisms.

Iron(III) salts are widely employed as coagulants in water and wastewater treatment to remove colloidal particles that cause turbidity. nptel.ac.in When iron(III) nitrate nonahydrate is added to water, it dissolves and the ferric ions (Fe³⁺) hydrate (B1144303) to form aquometal complexes, primarily [Fe(H₂O)₆]³⁺. nptel.ac.in The destabilization of suspended particles is then achieved through two primary mechanisms:

Adsorption and Charge Neutralization: The hydrated iron complexes undergo a series of hydrolysis reactions, forming various positively charged soluble species such as [Fe(OH)(H₂O)₅]²⁺ and [Fe(OH)₂(H₂O)₄]⁺. nptel.ac.in These species can adsorb onto the surface of negatively charged colloidal particles (like clays (B1170129) and humic substances), neutralizing their surface charge. This neutralization reduces the electrostatic repulsion between particles, allowing them to aggregate upon collision. eeer.orgnih.gov The effectiveness of this mechanism is highly dependent on pH, which controls the charge of the hydrolysis products. nptel.ac.in

Sweep-Floc Coagulation: At higher coagulant dosages, the concentration of iron exceeds the solubility limit of iron(III) hydroxide (B78521). This leads to the rapid formation of a gelatinous, amorphous precipitate of iron(III) hydroxide, Fe(OH)₃(s). nptel.ac.ineeer.org This precipitate acts like a net, enmeshing and sweeping colloidal particles out of the suspension as it settles. eeer.orgnih.gov This "sweep floc" mechanism is particularly effective for treating water with low initial turbidity. eeer.org

| Mechanism | Description | Governing Factors | Typical Application |

|---|---|---|---|

| Adsorption & Charge Neutralization | Positively charged iron hydrolysis species adsorb onto negatively charged colloids, neutralizing their charge and allowing aggregation. nptel.ac.innih.gov | Low coagulant dose, pH, colloid concentration. nptel.ac.in | Water with moderate to high turbidity. |

| Sweep-Floc Coagulation | Formation of a gelatinous iron(III) hydroxide precipitate that enmeshes and removes colloidal particles as it settles. eeer.orgwho.int | High coagulant dose, pH (typically 6-8 for minimal Fe(OH)₃ solubility). nptel.ac.iniwaponline.com | Water with low turbidity. eeer.org |

Iron(III) nitrate is effective in removing various dissolved inorganic contaminants, most notably phosphates and nitrates, which are major contributors to eutrophication in water bodies.

Phosphate (B84403) Removal: The primary mechanism for phosphate removal using iron(III) salts is chemical precipitation. Ferric ions react with phosphate ions (PO₄³⁻) to form insoluble ferric phosphate (FePO₄). This process is highly efficient and is a standard method in advanced wastewater treatment. mdpi.com Studies have shown that ferric ions exhibit high total phosphorus (T-P) removal efficiency compared to other cations. mdpi.com The process can be influenced by pH and the presence of competing anions. mdpi.com In some systems, the removal is also attributed to the adsorption of phosphate onto the surface of the formed iron hydroxide flocs. mdpi.com

Nitrate Removal: While direct coagulation is less effective for soluble ions like nitrate (NO₃⁻), iron(III) nitrate serves as a precursor for materials that can effectively remove them. who.int For instance, nano zero-valent iron (nZVI), which is synthesized from iron(III) nitrate, is highly effective at reducing nitrate. nih.govresearchgate.net The mechanism involves the chemical reduction of nitrate primarily to ammonium (B1175870) (NH₄⁺) on the surface of the nZVI particles. nih.govresearchgate.net Some studies have explored the direct use of ferric chloride (a similar Fe(III) salt) in coagulation, finding it can be effective in removing nitrate at concentrations below 50 mg/L, with the predominant mechanisms being adsorption and sweep precipitation. who.int

Heavy Metal Removal: The coagulation process using iron(III) salts can also effectively remove heavy metals like chromium. For certain species like Cr(III)-acetate, the removal mechanism is primarily precipitation, while for more stable complexes like Cr(III)-citrate, removal depends on adsorption onto and sweeping by the iron hydroxide flocs. nih.gov

| Contaminant | Primary Removal Mechanism | Key Findings / Efficiency | Reference |

|---|---|---|---|

| Phosphate (PO₄³⁻) | Chemical precipitation as FePO₄; Adsorption onto Fe(OH)₃ flocs. | Fe³⁺ showed the highest T-P-removal efficiency (33.1%) among several cations in one study. | mdpi.com |

| Nitrate (NO₃⁻) | Reduction to ammonium by nZVI (synthesized from Fe(NO₃)₃·9H₂O). | nZVI can effectively reduce highly concentrated nitrate without requiring pH control. | nih.gov |

| Chromium(III) Complexes | Precipitation and/or Adsorption/Sweeping by Fe(OH)₃ flocs. | Fe(III) coagulation removed >80% of Cr(III)-acetate but only ~50% of Cr(III)-citrate under similar conditions. | nih.gov |

This compound is a key component in Advanced Oxidation Processes (AOPs), particularly Fenton and photo-Fenton reactions, which are designed to degrade persistent organic pollutants (POPs) like industrial dyes and antibiotics. researchgate.netnih.gov

The core of the Fenton process is the reaction between iron ions and hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). nih.gov These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, and can ultimately lead to complete mineralization (conversion to CO₂ and H₂O). nih.gov

Fenton and Photo-Fenton Processes: In the classic Fenton reaction, Fe²⁺ is used. However, Fe³⁺ from iron(III) nitrate can initiate the Fenton-like reaction and participate in the catalytic cycle. rsc.org The photo-Fenton process enhances the degradation rate by using UV or visible light, which promotes the reduction of Fe³⁺ back to Fe²⁺, thereby generating more hydroxyl radicals. google.comresearchgate.net Iron(III) nitrate can be used to prepare heterogeneous catalysts, such as iron ions immobilized on zeolite supports, which offer the advantage of being easily separable and reusable, while also being effective over a wider pH range than homogeneous systems. google.com These systems have proven effective in degrading pollutants such as phenol (B47542), various azo dyes, and the antibiotic enrofloxacin. rsc.orggoogle.comnih.gov

| Process | Role of Iron(III) Nitrate | Target Pollutants | Key Advantage | Reference |

|---|---|---|---|---|